molecular formula C14H12O B3025487 1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one CAS No. 7434-96-0

1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one

Cat. No. B3025487
CAS RN: 7434-96-0
M. Wt: 196.24 g/mol
InChI Key: XYMJPWIZLGKEEO-UHFFFAOYSA-N
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Description

1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one is a chemical compound with the CAS Number: 7434-96-0 . It has a molecular weight of 196.25 . The IUPAC name for this compound is 1-(1,2-dihydro-3-acenaphthylenyl)ethanone .


Molecular Structure Analysis

The InChI code for 1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one is 1S/C14H12O/c1-9(15)12-7-5-10-3-2-4-11-6-8-13(12)14(10)11/h2-5,7H,6,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one is a powder at room temperature .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis Techniques : The compound 1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one and its derivatives have been synthesized through various techniques, including microwave-assisted one-pot reactions and environmentally friendly methods. These techniques are noted for their high efficiency and eco-friendliness (Brahmachari & Banerjee, 2014).
  • Crystal and Molecular Structure Determination : The crystal structures of related compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, have been determined using X-ray diffraction, showcasing the compound's stability and molecular interactions (Percino et al., 2006).

2. Chemical Reactivity and Applications

  • Reactivity Studies : Investigations into the reactivity of similar compounds, such as the synthesis of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, provide insights into the chemical behavior and potential applications of 1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one in various reactions (Tavman & Sayil, 2013).
  • Quantitative Structure-Activity Relationships (QSAR) Analysis : QSAR analysis of derivatives of similar compounds can be used to predict antioxidant activities and design new potential antioxidants. This application is crucial for developing new drugs and understanding their interactions (Drapak et al., 2019).

3. Potential Applications in Material Science

  • Corrosion Inhibition : Certain Schiff base complexes related to 1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one have shown potential as corrosion inhibitors, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).
  • Ferroelectric Properties : The synthesis of certain chiral derivatives has demonstrated unique ferroelectric properties, opening avenues for use in electronic materials and devices (Chen et al., 2010).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, H411 . These codes indicate that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1,2-dihydroacenaphthylen-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-9(15)12-7-5-10-3-2-4-11-6-8-13(12)14(10)11/h2-5,7H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMJPWIZLGKEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCC3=CC=CC(=C32)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399856
Record name 1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one

CAS RN

7434-96-0
Record name 1-(1,2-Dihydroacenaphthylen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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